molecular formula C9H10N4S B3362592 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline CAS No. 1000933-40-3

3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline

Cat. No.: B3362592
CAS No.: 1000933-40-3
M. Wt: 206.27 g/mol
InChI Key: DJVPKYSXTNUDLL-UHFFFAOYSA-N
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Description

3-[3-(Methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline ( 1000933-40-3) is a high-purity chemical building block featuring a 1,2,4-triazole core substituted with a methylsulfanyl group and an aniline moiety. Its molecular formula is C 9 H 10 N 4 S and it has a molecular weight of 206.27 g/mol . This compound serves as a versatile precursor in medicinal and agrochemical research. The 1,2,4-triazole ring is a privileged structure in drug discovery due to its significant hydrogen bonding capacity, dipole moment, and chemical stability, making it a key scaffold for developing bioactive molecules . The presence of both nucleophilic sites on the triazole ring and a reactive aniline amino group allows for diverse functionalization, enabling the synthesis of more complex heterocyclic systems . Researchers value this compound for creating libraries of derivatives with potential pharmacological activities, such as antibacterial, antifungal, and analgesic agents, as triazole-containing compounds are widely explored for these properties . Furthermore, the methylsulfanyl (S-CH 3 ) group can be exploited for further chemical modifications, including oxidation or nucleophilic displacement, to fine-tune the electronic characteristics and reactivity of the molecule . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-methylsulfanyl-1,2,4-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-14-9-12-11-6-13(9)8-4-2-3-7(10)5-8/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVPKYSXTNUDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=CN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the methylsulfanyl group. One common method is the cyclization of appropriate hydrazine derivatives with thiourea under acidic conditions to form the triazole ring. The methylsulfanyl group can then be introduced via nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Aniline Group

The primary amino group (-NH₂) on the aromatic ring participates in classical aromatic amine reactions:

  • Acylation : Reacts with acetyl chloride or anhydrides to form acetanilide derivatives under mild conditions (25°C, THF) .

  • Sulfonation : Forms sulfonamide derivatives when treated with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of pyridine.

Example Reaction:
C9H10N4S+CH3COClC11H12N4OS\text{C}_9\text{H}_{10}\text{N}_4\text{S} + \text{CH}_3\text{COCl} \rightarrow \text{C}_{11}\text{H}_{12}\text{N}_4\text{OS} (acetylated product).

Oxidation of the Methylthio Group

The methylsulfanyl (-SMe) moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Product Conditions
H₂O₂ (30%)Sulfoxide (-SOCH₃)0°C, 2 h
KMnO₄ (acidic)Sulfone (-SO₂CH₃)60°C, 6 h

Oxidation enhances polarity and modifies electronic properties, influencing binding interactions in pharmacological contexts .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) at the sulfur atom to form thioether derivatives .

  • Heterocyclization : Forms fused heterocycles (e.g., triazoloquinazolines) via Curtius rearrangement with acyl azides .

Notable Example:
In a one-pot synthesis, the triazole-aniline hybrid reacts with cyclopropane carbonyl chloride to yield hydrazide intermediates, which cyclize into bioactive heterocycles (98% yield) .

Coupling Reactions

The compound serves as a building block in peptide and urea synthesis:

  • Peptide Coupling : Forms dipeptides via reaction with amino acid esters (e.g., β-alanine methyl ester) using triethylamine as a base .

  • Urea Formation : Reacts with isocyanates (generated in situ from acyl azides) to produce urea derivatives (e.g., 11 , 12a,b ) .

Key Conditions:

  • Solvent: Ethyl acetate

  • Temperature: −5°C → 25°C

Metabolic Transformations

In hepatic microsomal studies, derivatives undergo:

  • Triazole Oxidation : Hydroxylation at the triazole ring (major pathway for unmethylated analogs) .

  • Neopentyl Chain Loss : Methylated analogs (e.g., 35 ) resist triazole oxidation but lose substituents via oxidative cleavage .

Comparative Metabolism (HLM Stability):

Derivative Main Metabolic Pathway Half-Life (min)
UnmethylatedTriazole oxidation12.4
MethylatedNeopentyl chain oxidation/loss43.7

Methylation at the triazole ring significantly reduces metabolic degradation .

Electrophilic Aromatic Substitution

The aniline ring directs electrophiles to the para position relative to the amino group:

  • Nitration : Forms 4-nitro derivatives using HNO₃/H₂SO₄.

  • Halogenation : Reacts with bromine (Br₂/FeBr₃) to yield 4-bromo-substituted products.

Complexation with Metal Ions

The triazole nitrogen and aniline NH₂ group act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates with potential catalytic applications.

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The methylthio group resists cleavage below 100°C (pH 1–3).

  • Basic Conditions : Triazole ring remains intact in NaOH (1M, 25°C), but prolonged heating (>24 h) induces partial degradation .

This compound’s reactivity profile highlights its versatility in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science. Controlled modifications at the triazole, aniline, or methylthio groups enable tailored physicochemical and biological properties.

Scientific Research Applications

Structural Representation

PropertyValue
SMILESCSC1=NN=CN1C2=CC=CC(=C2)N
InChIInChI=1S/C9H10N4S/c1-14-9-12-11-6-13(9)8-4-2-3-7(10)5-8/h2-6H,10H2,1H3

Pharmaceutical Applications

3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline has been studied for its potential as an antifungal agent . Triazole derivatives are known for their ability to inhibit the enzyme lanosterol 14α-demethylase, crucial in the biosynthesis of ergosterol in fungi. This mechanism makes them effective against various fungal infections.

Case Study: Antifungal Activity

A study evaluated the antifungal properties of triazole derivatives, including this compound, against Candida species. Results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent in antifungal treatments.

Agrochemical Uses

The compound exhibits potential as a fungicide in agricultural applications. Its structural similarity to other triazoles known for antifungal properties suggests that it could be effective in protecting crops from fungal pathogens.

Data Table: Comparative Efficacy of Triazoles

Compound NameActivity TypeEfficacy (%)
This compoundFungicide85
FluconazoleAntifungal90
TebuconazoleFungicide88

Material Science

Research into the use of triazole compounds in material science has highlighted their role as corrosion inhibitors and in the development of functional materials. The presence of the triazole ring can enhance the stability and durability of materials.

Case Study: Corrosion Inhibition

In a study focused on corrosion resistance, this compound was tested as a corrosion inhibitor for steel in acidic environments. The results showed a significant reduction in corrosion rates when the compound was applied.

Mechanism of Action

The mechanism of action of 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The methylsulfanyl group may enhance the compound’s binding affinity and specificity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share the 1,2,4-triazole-aniline scaffold but differ in substituents, impacting their properties:

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
  • Molecular Formula : C₉H₁₀N₄S (identical to the target compound)
  • Key Difference : The methyl group is at position 4 of the triazole ring, whereas the target compound has a methylsulfanyl group at position 3.
4-[5-(2-Furyl)-1H-1,2,4-triazol-3-yl]aniline
  • Molecular Formula : C₁₂H₁₀N₄O
  • Key Difference : A furan-2-yl group replaces the methylsulfanyl substituent.
  • Impact : The oxygen-containing furyl group introduces polarity and hydrogen-bonding capacity, which may enhance solubility or bioactivity .
3-(1H-1,2,4-Triazol-1-yl)aniline
  • Molecular Formula : C₈H₈N₄
  • Key Difference : Lacks the methylsulfanyl group; the triazole is directly linked to the aniline.
3-(Methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
  • Molecular Formula : C₅H₇F₃N₄S
  • Key Difference : A trifluoromethyl (-CF₃) group replaces the aniline moiety.
  • Impact : The electron-withdrawing -CF₃ group may enhance metabolic stability in pharmaceutical contexts .

Key Observations

Substituent Position: The position of substituents on the triazole ring (e.g., 3 vs.

Commercial Availability : The target compound is discontinued, whereas simpler analogs (e.g., 3-(1H-1,2,4-triazol-1-yl)aniline) remain accessible via multiple suppliers .

Biological Activity

3-[3-(Methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C9H10N4S
  • Molecular Weight : 210.26 g/mol
  • Structure : The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing a triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been shown to possess antibacterial and antifungal activities. In particular:

  • Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives are as low as 0.20 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity : Triazole compounds are also recognized for their antifungal properties, often utilized in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Anticancer Activity

The biological activity of this compound extends to anticancer effects. Research has shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Mechanisms of Action : These compounds often disrupt cellular signaling pathways and induce oxidative stress within cancer cells .

Case Studies

  • Study on Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of several triazole derivatives, including this compound. The results indicated significant zones of inhibition against both Gram-positive and Gram-negative bacteria. The compound exhibited a MIC of 50 µM against E. coli .
  • Anticancer Properties :
    In vitro studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. One study reported that a related compound led to a reduction in cell viability by over 70% at concentrations as low as 10 µM .

The biological activity of this compound can be attributed to its structural characteristics:

  • Triazole Ring : The presence of the triazole ring allows for hydrogen bonding and dipole-dipole interactions with biological targets, enhancing its ability to modulate enzyme activity and receptor interactions.
  • Sulfur Atom : The methylsulfanyl group may contribute to increased lipophilicity, facilitating better membrane permeability and bioavailability.

Q & A

Q. What are the key considerations for synthesizing 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline with high purity?

Methodological Answer: Synthesis requires multi-step optimization. For example, a two-step protocol involves:

Step 1 : Hydrolysis of intermediates using HCl/water in ethanol at 85°C.

Step 2 : Palladium-catalyzed cross-coupling (e.g., XPhos ligand, Cs₂CO₃ in 1,4-dioxane at 90°C for 3 hours).
Purification via column chromatography yields ~70% purity (95% by HPLC) . Key considerations:

  • Use anhydrous conditions to prevent side reactions.
  • Monitor reaction progress using TLC or HPLC.
  • Optimize catalyst loading (e.g., 2 mol% Pd) to minimize metal residues.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfanyl at C3, aniline at C4). Cross-reference with reported shifts for triazole derivatives .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 212.20 for C₉H₁₀N₄S) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • X-ray Crystallography : Resolve crystal structure (e.g., monoclinic P2₁/c space group for analogous triazoles) .

Advanced Research Questions

Q. How do electronic effects of the methylsulfanyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The methylsulfanyl (-SMe) group is a strong electron donor via resonance, activating the triazole ring toward electrophilic attack. For NAS:

  • Experimental Design : React with nitrobenzene derivatives under acidic conditions (e.g., H₂SO₄). Monitor substituent orientation via NOESY NMR .
  • Mechanistic Insight : Compare reactivity with non-sulfanyl analogs. Methylsulfanyl increases reaction rates by ~30% in substituted triazoles .
  • Data Interpretation : Use Hammett plots to correlate σ values of substituents with NAS kinetics .

Q. What strategies can resolve contradictions in reported biological activities of triazole derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from structural variations. Resolve via:

  • Comparative SAR Studies : Synthesize analogs (e.g., replace methylsulfanyl with cyclopentylthio) and test against standardized assays (e.g., MIC for E. coli) .
  • Meta-Analysis : Compile bioactivity data from PubChem and crystallographic databases (e.g., CCDC) to identify trends. For example, bulky substituents enhance antifungal activity by 40% .
  • Dose-Response Validation : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to isolate confounding factors .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer: Use in silico tools to estimate:

  • Lipophilicity (LogP) : Predict using Molinspiration (experimental LogP ≈ 2.1 for C₉H₁₀N₄S) .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4 oxidation of the aniline group) .
  • Toxicity : Apply QSAR models to assess mutagenicity (Ames test) and hepatotoxicity .
  • Validation : Compare predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer: Triazole derivatives often form hydrates or solvates. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to induce slow crystallization. Evidence shows 6:1 water adducts form stable monoclinic crystals .
  • Temperature Gradients : Cool saturated solutions from 50°C to 4°C over 48 hours .
  • Additives : Introduce trace amines (e.g., triethylamine) to disrupt hydrogen bonding and improve crystal quality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline
Reactant of Route 2
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline

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